molecular formula C30H36O5 B593407 Hydroxysophoranone CAS No. 90686-12-7

Hydroxysophoranone

Cat. No.: B593407
CAS No.: 90686-12-7
M. Wt: 476.613
InChI Key: ABQFAJSGVWQVGF-MHZLTWQESA-N
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Description

Hydroxysophoranone is a naturally occurring flavanone compound extracted from the stems of Erythrina subumbrans. It exhibits significant biological activities, including high antiplasmodial activity against Plasmodium falciparum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxysophoranone typically involves the extraction from natural sources such as Erythrina subumbrans. The compound can be isolated using various chromatographic techniques. For laboratory preparation, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources remains the primary method for obtaining this compound. Further research and development are needed to establish efficient and scalable industrial production processes.

Chemical Reactions Analysis

Types of Reactions

Hydroxysophoranone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavanones.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.

Scientific Research Applications

Hydroxysophoranone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydroxysophoranone involves its interaction with specific molecular targets and pathways. It exhibits antiplasmodial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved in its antibacterial activity are still under investigation.

Comparison with Similar Compounds

Hydroxysophoranone can be compared with other similar compounds, such as:

  • Erystagallin A
  • Erycristagallin
  • Erysubin F

These compounds share similar biological activities, including antiplasmodial and antimycobacterial effects. this compound stands out due to its higher antiplasmodial activity against Plasmodium falciparum.

Conclusion

This compound is a promising compound with significant biological activities and potential applications in various fields. Further research is needed to fully understand its chemical properties, mechanisms of action, and potential therapeutic uses.

Biological Activity

Hydroxysophoranone, specifically 5-hydroxysophoranone, is a compound derived from the genus Erythrina, known for its diverse biological activities. This article delves into the various aspects of its biological activity, including antiplasmodial, antimycobacterial, cytotoxic, and antibacterial effects. The compound has garnered attention due to its potential therapeutic applications in treating diseases such as malaria and tuberculosis.

Antiplasmodial Activity

5-Hydroxysophoranone exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study, it demonstrated an IC50 value of 2.5 µg/mL , indicating strong efficacy in inhibiting the growth of this parasite. This level of activity positions it among the more potent compounds evaluated in similar studies .

Antimycobacterial Activity

The compound also shows promising antimycobacterial properties. It has been tested against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . This suggests that this compound could be a candidate for further research in the development of new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .

Cytotoxicity

Cytotoxicity studies have shown that 5-hydroxysophoranone possesses varying degrees of cytotoxic effects against different cancer cell lines. For instance, it was found to have an IC50 value of 4.5 µg/mL against KB cancer cells, indicating its potential as an anticancer agent . The compound's cytotoxic effects are comparable to other known anticancer agents, suggesting that it may induce apoptosis or inhibit cell proliferation through various mechanisms.

Antibacterial Activity

In terms of antibacterial properties, 5-hydroxysophoranone has demonstrated weak activity against several strains of Streptococcus. Although not as potent as some other antibacterial agents, its activity indicates potential for further exploration in combination therapies or as part of broader antimicrobial strategies .

Comparative Biological Activity Table

Activity Type Target Organism IC50/MIC Value Reference
AntiplasmodialPlasmodium falciparum2.5 µg/mL
AntimycobacterialMycobacterium tuberculosis12.5 µg/mL
CytotoxicityKB cancer cells4.5 µg/mL
AntibacterialStreptococcusWeak activity

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds from Erythrina species, particularly highlighting this compound's role:

  • Antimalarial Research : A study conducted on various extracts from Erythrina stricta isolated this compound and evaluated its antimalarial potential alongside other compounds. The findings indicated that this compound was one of the most effective compounds tested .
  • Antituberculosis Studies : Research aimed at identifying natural products with antimycobacterial activity highlighted this compound's potential in combating tuberculosis, particularly in light of increasing drug resistance .
  • Cytotoxicity Profiling : Investigations into the cytotoxic effects of this compound revealed its ability to affect cancer cell viability significantly, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQFAJSGVWQVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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